Cinacalcet-d4 Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

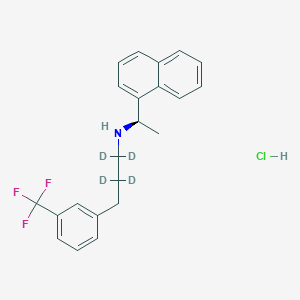

Structure

3D Structure of Parent

Properties

Molecular Formula |

C22H23ClF3N |

|---|---|

Molecular Weight |

397.9 g/mol |

IUPAC Name |

1,1,2,2-tetradeuterio-N-[(1R)-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride |

InChI |

InChI=1S/C22H22F3N.ClH/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25;/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3;1H/t16-;/m1./s1/i6D2,14D2; |

InChI Key |

QANQWUQOEJZMLL-QCZVGLASSA-N |

Isomeric SMILES |

[2H]C([2H])(CC1=CC(=CC=C1)C(F)(F)F)C([2H])([2H])N[C@H](C)C2=CC=CC3=CC=CC=C32.Cl |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Cinacalcet-d4 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinacalcet-d4 hydrochloride is the deuterated analog of cinacalcet hydrochloride, a calcimimetic agent. Calcimimetics are a class of drugs that act as allosteric modulators of the calcium-sensing receptor (CaSR), increasing its sensitivity to extracellular calcium.[1] Cinacalcet is primarily used in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease and for the management of hypercalcemia in patients with parathyroid carcinoma.[2][3] The introduction of deuterium atoms (d4) into the cinacalcet molecule makes this compound an ideal internal standard for use in quantitative bioanalytical studies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[4][5] This guide provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, synthesis, and analytical applications.

Chemical and Physical Properties

This compound is a stable, isotopically labeled form of cinacalcet hydrochloride. The deuterium labeling provides a distinct mass difference, allowing for its differentiation from the unlabeled drug in mass spectrometry analysis, without significantly altering its chemical properties.

| Property | Value | Reference |

| Chemical Name | (αR)-α-Methyl-N-[3-[3-(trifluoromethyl)phenyl)propyl-d4]-1-napthalenemethanamine Hydrochloride | [6] |

| Molecular Formula | C₂₂H₁₉D₄ClF₃N | [6] |

| Molecular Weight | 397.9 g/mol | [6] |

| Appearance | White to Off-White Solid | - |

| Solubility | Soluble in DMSO and Methanol | [7] |

| Storage | Store at -20°C | [7] |

Mechanism of Action: Allosteric Modulation of the Calcium-Sensing Receptor

Cinacalcet, and by extension its deuterated analog, exerts its therapeutic effect by acting as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1] The CaSR is a G-protein coupled receptor (GPCR) predominantly expressed on the surface of parathyroid gland cells.[8] Its primary function is to regulate the secretion of parathyroid hormone (PTH) in response to changes in extracellular calcium levels.[9]

Activation of the CaSR by extracellular calcium initiates a cascade of intracellular signaling events. Cinacalcet enhances the sensitivity of the CaSR to calcium, leading to a more pronounced downstream signaling response at lower calcium concentrations.[1] This action effectively mimics the effect of higher calcium levels, thereby inhibiting the synthesis and secretion of PTH.[9] The primary signaling pathways involved are the Gαq/11 and Gαi/o pathways.[10]

Signaling Pathway of Cinacalcet on the Calcium-Sensing Receptor

Caption: Signaling pathway of Cinacalcet-d4 on the Calcium-Sensing Receptor.

Synthesis and Manufacturing

The synthesis of cinacalcet hydrochloride has been described through various routes.[11][12][13] A common approach involves the condensation of 3-(trifluoromethyl)phenyl propionic acid with (R)-(+)-1-(1-naphthyl)ethylamine to form an amide intermediate, which is subsequently reduced to the corresponding amine, cinacalcet.[11] The final step involves the formation of the hydrochloride salt.

For the synthesis of this compound, a deuterated precursor is utilized. Specifically, 3-(3-(trifluoromethyl)phenyl)propyl-d4 bromide or a similar deuterated synthon would be reacted with (R)-(+)-1-(1-naphthyl)ethylamine.

Illustrative Synthetic Workflow

Caption: General synthetic workflow for this compound.

Analytical Applications and Experimental Protocols

The primary application of this compound is as an internal standard in the bioanalysis of cinacalcet. Its chemical similarity to the analyte ensures comparable extraction efficiency and ionization response in mass spectrometry, while the mass difference allows for accurate quantification.

LC-MS/MS Method for Quantification of Cinacalcet in Human Plasma

This section details a representative experimental protocol for the determination of cinacalcet in human plasma using cinacalcet-d4 as an internal standard.[4]

5.1.1. Sample Preparation

-

To a 100 µL aliquot of human plasma, add 20 µL of the internal standard working solution (cinacalcet-d4).

-

Add 50 µL of 0.1 M sodium hydroxide solution and vortex for 30 seconds.

-

Add 1 mL of methyl tert-butyl ether, vortex for 3 minutes, and centrifuge at 12,000 rpm for 5 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a nitrogen stream at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

5.1.2. Chromatographic Conditions

| Parameter | Condition |

| Column | C18 column (e.g., 4.6 x 50 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile:Water (95:5, v/v) with 0.2% formic acid |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

5.1.3. Mass Spectrometric Conditions

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Cinacalcet) | m/z 358.2 → m/z 155.2 |

| MRM Transition (Cinacalcet-d4) | m/z 362.3 → m/z 155.0 |

Quantitative Data from Analytical Methods

| Parameter | Value | Reference |

| Linearity Range | 0.05 - 20.0 ng/mL | [4] |

| Intra-day Precision (RSD) | < 5.8% | [4] |

| Inter-day Precision (RSD) | < 5.8% | [4] |

| Accuracy | 96.0 - 106.0% | [4] |

| EC₅₀ (Cinacalcet on CaSR) | 79.4 nM (in HEK293T cells) | [7] |

Experimental Workflow for Bioanalysis

Caption: Workflow for the bioanalysis of cinacalcet using cinacalcet-d4.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of cinacalcet in biological matrices. Its properties as a stable, isotopically labeled internal standard make it a critical component in pharmacokinetic and bioequivalence studies essential for drug development and clinical monitoring. A thorough understanding of its chemical characteristics, the mechanism of action of its non-deuterated counterpart, and the analytical methodologies in which it is employed is vital for researchers and scientists in the pharmaceutical field..

References

- 1. academic.oup.com [academic.oup.com]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. Cinacalcet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. An improved LC-MS/MS method for determination of cinacalcet in human plasma and its application to the evaluation of food intake effect on the pharmacokinetics of cinacalcet in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. jme.bioscientifica.com [jme.bioscientifica.com]

- 9. New concepts in calcium-sensing receptor pharmacology and signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. EP1990333A1 - Process for the preparation of cinacalcet hydrochloride - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Cinacalcet hydrochloride synthesis - chemicalbook [chemicalbook.com]

Cinacalcet-D4 Hydrochloride: A Technical Overview of its Chemical Properties and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinacalcet hydrochloride is a calcimimetic agent that acts as an allosteric modulator of the calcium-sensing receptor (CaSR), primarily used in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease and for hypercalcemia in patients with parathyroid carcinoma.[1][2][3] Its deuterated analog, cinacalcet-d4 hydrochloride, serves as a crucial internal standard in pharmacokinetic and bioanalytical studies, enabling precise quantification of the parent drug in biological matrices. This technical guide provides an in-depth overview of the chemical properties of this compound, along with detailed experimental protocols for its analysis and a visualization of its mechanism of action. While much of the detailed experimental data pertains to the non-deuterated form, it serves as a close proxy for the deuterated compound due to their structural similarities.

Chemical and Physical Properties

This compound is a stable, isotopically labeled version of cinacalcet hydrochloride. The deuterium labeling provides a distinct mass signature for mass spectrometry-based detection without significantly altering its chemical behavior.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | (αR)-α-Methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl-d4]-1-naphthalenemethanamine hydrochloride | [4] |

| Molecular Formula | C₂₂H₁₉D₄ClF₃N | [4] |

| Molecular Weight | 397.9 g/mol | [4] |

| Unlabeled CAS Number | 364782-34-3 | [4] |

| Appearance | White to Off-White Solid | [5] |

| Melting Point | 178-180 °C | [5] |

| Storage Temperature | 4 °C | [5] |

Table 2: Solubility Data of Cinacalcet Hydrochloride*

| Solvent | Solubility | Reference |

| Ethanol | ~30 mg/mL | [1] |

| DMSO | ~30 mg/mL | [1] |

| Dimethyl formamide | ~30 mg/mL | [1] |

| Methanol | Slightly Soluble | [5] |

| 1:2 Ethanol:PBS (pH 7.2) | ~0.3 mg/mL | [1] |

Table 3: Spectroscopic Data of Cinacalcet Hydrochloride*

| Spectroscopic Technique | Data |

| UV/Vis (in Ethanol) | λmax: 223, 282 nm[1] |

| Infrared (IR) | Key Peaks (cm⁻¹): 3447, 2964, 1587, 800, 776 |

| ¹H NMR (CDCl₃, δ) | 1.98 (d, J=6.7 Hz, 3H), 2.2-2.35 (m, 2H), 2.46-2.60 (m, 2H), 2.55-2.85 (m, 2H), 5.10-5.25 (m, 1H), 7.16-7.26 (m, 3H), 7.31-7.33 (d, J=7.4 Hz, 1H), 7.54-7.65 (m, 3H), 7.88-7.97 (m, 3H), 8.23 (d, J=7.2 Hz, 1H) |

| ¹³C NMR (DMSO-d₆, δ) | 19.99, 27.01, 31.50, 44.65, 52.05, 122.58, 122.69, 122.73, 124.42, 124.74, 124.67, 125.50, 126.10, 126.88, 128.83, 128.89, 129.32, 130.28, 132.39, 133.32, 134.10, 142.25 |

*Note: The spectroscopic data provided is for the non-deuterated cinacalcet hydrochloride. The spectra for this compound would be expected to be very similar, with the primary difference being the absence of proton signals for the deuterated positions in the ¹H NMR spectrum and the corresponding C-D coupling in the ¹³C NMR spectrum.

Mechanism of Action: Allosteric Modulation of the Calcium-Sensing Receptor

Cinacalcet functions by enhancing the sensitivity of the CaSR on the parathyroid gland to extracellular calcium ions. This allosteric modulation leads to a downstream signaling cascade that ultimately inhibits the synthesis and secretion of parathyroid hormone (PTH). A reduction in PTH levels helps to normalize serum calcium and phosphorus levels.

Experimental Protocols

The following are generalized protocols for the analysis of cinacalcet, where this compound would be used as an internal standard for quantitative analysis, particularly in chromatography-mass spectrometry methods.

UV-Visible Spectrophotometry

This method is suitable for the qualitative and quantitative analysis of cinacalcet in bulk or pharmaceutical formulations.

-

Preparation of Standard Stock Solution: Accurately weigh and dissolve 10 mg of cinacalcet hydrochloride reference standard in 100 mL of methanol to obtain a concentration of 100 µg/mL.

-

Preparation of Working Standard Solutions: Dilute the stock solution with methanol to prepare a series of working standards in the desired concentration range (e.g., 2-10 µg/mL).

-

Spectrophotometric Measurement: Measure the absorbance of the working standard solutions at the wavelength of maximum absorbance (λmax), which is approximately 282 nm.

-

Calibration Curve: Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Prepare the sample solution in methanol and measure its absorbance. The concentration of cinacalcet in the sample can be determined from the calibration curve.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a more selective and sensitive method for the quantification of cinacalcet.

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of a phosphate buffer and acetonitrile (e.g., 40:60 v/v), with the pH of the buffer adjusted to around 3.0.

-

Flow Rate: 0.9 mL/min.

-

Detection: UV detection at 282 nm.

-

-

Preparation of Standard and Sample Solutions:

-

Prepare a stock solution of cinacalcet hydrochloride and this compound (as an internal standard) in the mobile phase or a suitable diluent.

-

Prepare working standard solutions containing a fixed concentration of the internal standard and varying concentrations of the analyte.

-

Prepare sample solutions and spike with the same fixed concentration of the internal standard.

-

-

Analysis:

-

Inject the standard and sample solutions into the HPLC system.

-

The retention time for cinacalcet is typically around 2.8 minutes under these conditions.

-

Quantify the analyte by constructing a calibration curve of the peak area ratio (analyte/internal standard) versus the concentration of the analyte.

-

Conclusion

This compound is an indispensable tool for the accurate quantification of cinacalcet in research and clinical settings. This guide has provided a summary of its key chemical properties, drawing upon data from its non-deuterated counterpart, and has outlined standard analytical methodologies. The provided diagrams illustrate the fundamental mechanism of action and typical experimental workflows, offering a comprehensive resource for professionals in the field of drug development and analysis.

References

- 1. The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calcium-sensing receptor - Wikipedia [en.wikipedia.org]

- 3. This compound-西安齐岳生物 [0qy.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. jme.bioscientifica.com [jme.bioscientifica.com]

Cinacalcet-D4 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cinacalcet-D4 Hydrochloride, a deuterated analog of the calcimimetic agent Cinacalcet. This document details its molecular characteristics, mechanism of action, pharmacokinetic profile, and relevant experimental protocols for researchers in pharmacology and drug development.

Core Molecular and Physical Data

This compound is a stable, isotopically labeled form of Cinacalcet Hydrochloride. The deuteration provides a useful tool for pharmacokinetic studies, often used as an internal standard in mass spectrometry-based analytical methods.

| Property | Value | Reference |

| Molecular Formula | C22H19D4ClF3N | [1][2] |

| Molecular Weight | 397.9 g/mol | [1][2] |

Mechanism of Action: Allosteric Modulation of the Calcium-Sensing Receptor

Cinacalcet acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR), a G-protein coupled receptor (GPCR) predominantly expressed on the surface of the chief cells of the parathyroid gland.[3][4] By binding to the transmembrane domain of the CaSR, cinacalcet increases the receptor's sensitivity to extracellular calcium ions.[4] This potentiation of the CaSR signaling cascade leads to a suppression of parathyroid hormone (PTH) synthesis and secretion.[3][4]

The intracellular signaling pathway initiated by CaSR activation upon cinacalcet binding involves the Gq/Gi protein pathways.[1] This leads to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The subsequent increase in intracellular calcium concentration is a key factor in the inhibition of PTH release.[4]

Figure 1: Simplified signaling pathway of Cinacalcet's action on the Calcium-Sensing Receptor.

Pharmacokinetic Profile

The pharmacokinetic properties of cinacalcet have been well-characterized. While the data presented here is for the non-deuterated form, it provides a strong basis for understanding the behavior of this compound in biological systems.

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 2-6 hours | [2] |

| Absolute Bioavailability | 20-25% | [2] |

| Terminal Elimination Half-Life | 30-40 hours | [2] |

| Volume of Distribution | ~1000 L | [1] |

| Plasma Protein Binding | 93-97% | [1] |

| Metabolism | Primarily by CYP3A4, CYP2D6, and CYP1A2 | [2] |

Efficacy in Clinical Trials

Clinical studies have demonstrated the efficacy of cinacalcet in reducing PTH and serum calcium levels in patients with secondary hyperparathyroidism and primary hyperparathyroidism.

| Study Population | Dosage | Key Findings | Reference |

| Hemodialysis patients with secondary hyperparathyroidism | 25-100 mg/day | Significant reduction in PTH and parathyroid gland volume. | [5] |

| Patients with primary hyperparathyroidism | 30-50 mg twice daily | 73% of patients achieved normocalcemia. | [6] |

Experimental Protocols

Radioligand Binding Assay for Calcium-Sensing Receptor

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of a test compound, such as cinacalcet, for the CaSR.

Materials:

-

Cell membranes prepared from HEK293 cells stably expressing the human CaSR.

-

Radioligand (e.g., a tritiated or iodinated CaSR antagonist).

-

Test compound (this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2 and CaCl2).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Plate Setup: Add assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound to the wells of a 96-well plate.

-

Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vitro PTH Secretion Assay from Parathyroid Cells

This protocol outlines a method to assess the functional effect of cinacalcet on PTH secretion from cultured parathyroid cells.

Materials:

-

Isolated and cultured bovine or human parathyroid cells.

-

Culture medium (e.g., DMEM with varying calcium concentrations).

-

This compound.

-

Enzyme-linked immunosorbent assay (ELISA) kit for PTH.

Procedure:

-

Cell Culture: Culture the parathyroid cells in appropriate medium until they are ready for the experiment.

-

Treatment: Replace the culture medium with fresh medium containing different concentrations of this compound and a fixed concentration of extracellular calcium. Include a vehicle control.

-

Incubation: Incubate the cells for a defined period (e.g., 1-4 hours) to allow for an effect on PTH secretion.

-

Sample Collection: Collect the culture supernatant from each well.

-

PTH Measurement: Quantify the concentration of PTH in the collected supernatants using a PTH ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the PTH concentration against the concentration of this compound to determine the dose-response relationship and the EC50 (half-maximal effective concentration).

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Positive Allosteric Modulation of the Calcium-sensing Receptor by Physiological Concentrations of Glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]

- 5. Cinacalcet Effectively Reduces Parathyroid Hormone Secretion and Gland Volume Regardless of Pretreatment Gland Size in Patients with Secondary Hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A step towards cinacalcet testing for the diagnosis of primary hyperparathyroidism: comparison with the standardized intravenous calcium loading. A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

Cinacalcet-D4 Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinacalcet hydrochloride is a calcimimetic agent that acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR). This document provides an in-depth technical overview of the mechanism of action of cinacalcet, with a specific focus on the deuterated analog, cinacalcet-d4 hydrochloride. While this compound is primarily utilized as an internal standard in analytical and pharmacokinetic studies, this guide will explore its established role and the theoretical implications of its deuteration on its pharmacological profile. This paper will detail the molecular interactions with the CaSR, the downstream signaling pathways, and relevant experimental protocols for studying this class of compounds.

Introduction

Cinacalcet hydrochloride is a cornerstone in the management of secondary hyperparathyroidism in patients with chronic kidney disease and for the treatment of hypercalcemia in patients with parathyroid carcinoma.[1][2] Its mechanism of action lies in its ability to enhance the sensitivity of the CaSR on the parathyroid gland to extracellular calcium, thereby reducing the synthesis and secretion of parathyroid hormone (PTH).[3][4] The deuterated form, this compound, in which four hydrogen atoms on the propyl chain are replaced by deuterium, is a valuable tool in bioanalytical assays. This substitution, while not altering the fundamental mechanism of action, can theoretically influence the pharmacokinetic properties of the molecule due to the kinetic isotope effect.

Core Mechanism of Action

Allosteric Modulation of the Calcium-Sensing Receptor (CaSR)

Cinacalcet is not a direct agonist of the CaSR but rather a positive allosteric modulator.[5] It binds to a transmembrane site on the receptor, distinct from the orthosteric binding site for extracellular calcium (Ca2+).[5] This binding induces a conformational change in the receptor that increases its sensitivity to Ca2+.[2][3] Consequently, the CaSR is activated at lower concentrations of extracellular calcium than would normally be required, leading to a leftward shift in the calcium-response curve.

Downstream Signaling Pathways

The CaSR is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 and Gi/o pathways.[6] Upon activation by calcium and potentiation by cinacalcet, the following intracellular events are initiated:

-

Phospholipase C (PLC) Activation: The activated Gq/11 alpha subunit stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+i).

-

Inhibition of PTH Secretion: The rise in intracellular calcium concentration is a key signal that inhibits the synthesis and exocytosis of PTH-containing granules from the chief cells of the parathyroid gland.[1]

-

MAPK Pathway Activation: The CaSR can also activate the mitogen-activated protein kinase (MAPK) pathway, which may play a role in longer-term effects on parathyroid cell proliferation.

The Role of Deuteration: Cinacalcet-d4

The specific deuterated form is (R)-N-(1-(Naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1,1,2,2-d4-1-amine. The four deuterium atoms are located on the propyl chain connecting the trifluoromethylphenyl group to the amine.

The Kinetic Isotope Effect

The substitution of hydrogen with deuterium, a heavier and more stable isotope, can significantly impact the metabolic fate of a drug.[7] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[8][9] This phenomenon, known as the kinetic isotope effect, can lead to a slower rate of metabolism for deuterated compounds.[10]

Theoretical Impact on Pharmacokinetics

While specific pharmacokinetic data for this compound as a therapeutic agent is not publicly available due to its primary use as an analytical standard, the principles of deuteration suggest potential alterations to its pharmacokinetic profile compared to non-deuterated cinacalcet. Cinacalcet is primarily metabolized by cytochrome P450 enzymes, including CYP3A4, CYP2D6, and CYP1A2.[1][6] If the deuterated positions are involved in a rate-limiting metabolic step, cinacalcet-d4 could exhibit:

-

Increased Half-Life: A slower rate of metabolism would lead to a longer terminal elimination half-life.

-

Reduced Clearance: The rate at which the drug is removed from the body could be decreased.

-

Increased Bioavailability: Reduced first-pass metabolism in the liver could lead to a higher proportion of the administered dose reaching systemic circulation.

It is important to emphasize that these are theoretical implications, and without direct comparative studies, the precise impact of deuteration on the pharmacokinetics and pharmacodynamics of cinacalcet remains unquantified in the public domain.

Data Presentation

Pharmacokinetic Parameters of Cinacalcet Hydrochloride (Non-Deuterated)

| Parameter | Value | Reference |

| Bioavailability | 20-25% (increased with food) | [1][2] |

| Time to Peak Plasma Concentration (Tmax) | 2-6 hours | [1][2] |

| Protein Binding | 93-97% | [6] |

| Volume of Distribution (Vd) | ~1000 L | [6] |

| Terminal Half-Life (t1/2) | 30-40 hours | [1][2] |

| Metabolism | Hepatic (CYP3A4, CYP2D6, CYP1A2) | [1][6] |

| Excretion | Primarily renal (as metabolites) | [2] |

In Vitro Activity of Cinacalcet Hydrochloride (Non-Deuterated)

| Assay | Cell Line | Parameter | Value | Reference |

| PTH Secretion Inhibition | Human Parathyroid Cells | IC50 | Not explicitly stated, but significant suppression at 1000 nmol/l | [2] |

| Intracellular Calcium Mobilization | T84 cells | EC50 | 2.8 µM | [11] |

Experimental Protocols

In Vitro Intracellular Calcium Mobilization Assay

This protocol describes a method to assess the activity of CaSR modulators by measuring changes in intracellular calcium concentration using a fluorescent indicator like Fluo-4 AM.

5.1.1. Cell Culture and Plating:

-

Culture HEK293 cells stably expressing the human CaSR in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

-

Seed cells into black-walled, clear-bottom 96-well plates at a density of 50,000 to 100,000 cells per well and allow them to adhere overnight.

5.1.2. Dye Loading:

-

Prepare a Fluo-4 AM loading solution in a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). The final concentration of Fluo-4 AM is typically 1-5 µM.

-

Aspirate the culture medium from the cell plate and wash the cells once with the physiological buffer.

-

Add 100 µL of the Fluo-4 AM loading solution to each well.

-

Incubate the plate at 37°C for 30-60 minutes, followed by a 15-30 minute incubation at room temperature to allow for de-esterification of the dye.

-

Wash the cells twice with the physiological buffer to remove extracellular dye.

5.1.3. Compound Addition and Fluorescence Measurement:

-

Prepare serial dilutions of this compound and a non-deuterated cinacalcet standard in the physiological buffer containing a fixed, sub-maximal concentration of extracellular calcium (e.g., 0.5-1.0 mM).

-

Use a fluorescence plate reader equipped with an automated injection system. Set the excitation and emission wavelengths for Fluo-4 (e.g., 494 nm and 516 nm, respectively).

-

Record a baseline fluorescence reading for a few seconds.

-

Inject the compound solutions into the wells and continue to record the fluorescence signal over time to capture the transient increase in intracellular calcium.

-

Data can be analyzed by measuring the peak fluorescence response or the area under the curve. EC50 values can be determined by fitting the dose-response data to a sigmoidal curve.

In Vitro PTH Secretion Assay

This protocol outlines a method to measure the inhibition of PTH secretion from primary bovine parathyroid cells.

5.2.1. Preparation of Bovine Parathyroid Cells:

-

Obtain fresh bovine parathyroid glands from a local abattoir.

-

Mince the tissue and digest with collagenase and DNase in a buffered salt solution.

-

Filter the cell suspension to remove undigested tissue and wash the cells.

-

Resuspend the cells in a culture medium suitable for primary cells.

5.2.2. PTH Secretion Experiment:

-

Plate the dispersed parathyroid cells in multi-well plates.

-

Incubate the cells with varying concentrations of this compound or non-deuterated cinacalcet in the presence of a fixed concentration of extracellular calcium.

-

Incubate for a defined period (e.g., 2-4 hours) at 37°C.

-

Collect the supernatant from each well.

-

Measure the concentration of PTH in the supernatant using a commercially available ELISA or radioimmunoassay kit specific for bovine PTH.

-

Normalize the PTH concentration to the total protein content or cell number in each well.

-

Calculate the percentage inhibition of PTH secretion relative to a vehicle control and determine the IC50 value.

Mandatory Visualizations

Signaling Pathway of Cinacalcet Action

References

- 1. Clinical pharmacokinetic and pharmacodynamic profile of cinacalcet hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. Bovine parathyroid tissue: a model to compare the biosynthesis and secretion of parathyroid hormone and parathyroid hormone-related peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics, pharmacodynamics, and safety of cinacalcet hydrochloride in hemodialysis patients at doses up to 200 mg once daily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.hres.ca [pdf.hres.ca]

- 8. abcam.com [abcam.com]

- 9. An Optimized Flow Cytometric Method to Demonstrate the Differentiation Stage-Dependent Ca2+ Flux Responses of Peripheral Human B Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Repurposing calcium-sensing receptor agonist cinacalcet for treatment of CFTR-mediated secretory diarrheas - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and Mechanism of Action of Cinacalcet-d4 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of cinacalcet-d4 hydrochloride, a deuterated analog of the calcimimetic agent cinacalcet. It also elucidates the compound's mechanism of action through its interaction with the calcium-sensing receptor (CaSR). This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and formulation.

Solubility Profile

Cinacalcet hydrochloride exhibits solubility in a range of organic solvents, a critical factor for in vitro assay development, formulation, and preclinical studies. The compound is sparingly soluble in aqueous solutions.

Quantitative Solubility Data

The following table summarizes the quantitative solubility of cinacalcet hydrochloride in various solvents.

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Approximately 30 mg/mL[1], 79 mg/mL[2][3] |

| Ethanol | Approximately 30 mg/mL[1] |

| Dimethyl Formamide (DMF) | Approximately 30 mg/mL[1] |

| Ethanol:PBS (pH 7.2) (1:2) | Approximately 0.3 mg/mL[1] |

Qualitative Solubility Data

Cinacalcet hydrochloride has been described as "freely soluble" in the following solvents, indicating a high degree of solubility, though precise quantitative values were not specified in the cited sources.

It is also reported to be soluble in chloroform and acetone[4]. Conversely, cinacalcet hydrochloride is considered insoluble or only slightly soluble in water[2][5]. For aqueous applications, a common practice is to first dissolve the compound in an organic solvent like ethanol and then dilute it with the aqueous buffer[1].

Experimental Protocol: Determination of Equilibrium Solubility via Shake-Flask Method

The "shake-flask" method is a widely accepted technique for determining the equilibrium solubility of a compound. The following protocol provides a general framework for this procedure.

Materials

-

This compound

-

Selected solvent(s)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Constant temperature bath or incubator

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis

Procedure

-

Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator in a constant temperature bath (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. It is advisable to take samples at various time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, indicated by a plateau in the concentration.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle. Subsequently, centrifuge the vials at a high speed to pellet any remaining suspended solid.

-

Sampling: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Dilution: Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The average of the concentrations from the replicate vials represents the equilibrium solubility.

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Mechanism of Action: Allosteric Modulation of the Calcium-Sensing Receptor

Cinacalcet is a calcimimetic, meaning it mimics the effect of calcium on the body's tissues[6]. It functions as a positive allosteric modulator of the calcium-sensing receptor (CaSR), a G-protein coupled receptor (GPCR)[6][7]. The CaSR is primarily located on the surface of the chief cells of the parathyroid gland and plays a crucial role in regulating parathyroid hormone (PTH) secretion[6][7].

By binding to the transmembrane domain of the CaSR, cinacalcet increases the receptor's sensitivity to extracellular calcium ions[6]. This enhanced sensitivity means that lower concentrations of extracellular calcium are required to activate the receptor and inhibit the secretion of PTH. The reduction in PTH levels leads to a subsequent decrease in serum calcium levels.

The activation of the CaSR by cinacalcet initiates intracellular signaling cascades through two primary G-protein pathways: Gq/11 and Gi/o.

-

Gq/11 Pathway: Activation of the Gq/11 pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

-

Gi/o Pathway: The Gi/o pathway, when activated, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

The net effect of these signaling pathways is the inhibition of PTH synthesis and secretion.

Caption: Simplified signaling pathway of cinacalcet's action on the calcium-sensing receptor.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. Cinacalcet | C22H22F3N | CID 156419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

Certificate of Analysis: Cinacalcet-D4 Hydrochloride

Product Name: Cinacalcet-D4 Hydrochloride Synonyms: (αR)-α-Methyl-N-[3-[3-(trifluoromethyl)phenyl)propyl-d4]-1-napthalenemethanamine Hydrochloride Chemical Formula: C₂₂H₁₉D₄ClF₃N Molecular Weight: 397.90 g/mol CAS Number: 2514927-75-2 (for deuterated form)

This document provides a comprehensive technical overview of the analytical data and methodologies used for the quality control of this compound. The information herein is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Parameter | Specification |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO (≥50 mg/mL) and Methanol.[1] |

| Slightly soluble in water.[2] | |

| Storage | Store at -20°C for long-term stability. |

Analytical Data

The following tables summarize the quantitative data obtained from various analytical tests performed on a representative batch of this compound.

Identity Confirmation

The identity of the compound was confirmed by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2.1.1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.67 | d | 3H | -CH₃ |

| 1.99 | quintet | 2H | -CH₂- |

| 5.30 | q | 1H | -CH- |

| 7.46–7.61 | m | 7H | Aromatic-H |

| 7.95–8.03 | m | 3H | Aromatic-H |

| 8.23 | d | 1H | Aromatic-H |

| 9.36 | s | 1H | -NH- |

| 10.04 | s | 1H | HCl |

| Note: Data corresponds to the non-deuterated Cinacalcet Hydrochloride and is provided for structural reference.[3] |

Table 2.1.2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 20.49 | -CH₃ |

| 27.50 | -CH₂- |

| 32.02 | -CH₂- |

| 45.18 | -CH₂- |

| 52.60 | -CH- |

| 123.06 - 142.75 | Aromatic-C |

| Note: Data corresponds to the non-deuterated Cinacalcet Hydrochloride and is provided for structural reference.[3] |

Table 2.1.3: Mass Spectrometry Data

| Ionization Mode | Mass to Charge Ratio (m/z) | Interpretation |

| ESI+ | 362.2 | [M+H]⁺ (deuterated) |

Purity and Impurity Profile

The purity of this compound was determined by High-Performance Liquid Chromatography (HPLC).

Table 2.2.1: HPLC Purity Data

| Parameter | Result |

| Purity (by area %) | ≥98% |

| Retention Time | ~2.8 minutes |

| Related Impurities | <2.0% |

Table 2.2.2: Impurity Profile

| Impurity Name | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |

| Cinacalcet Impurity A, B, C | 0.01 - 0.04 µg/mL | 0.03 - 0.13 µg/mL |

| Ethanamine, Mesylate, and Dehydro impurities | ~0.20 ppm | ~0.60 ppm |

| Note: LOD and LOQ values are based on methods developed for the non-deuterated form.[4] |

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method was employed for the determination of purity and impurity profile.[5][6][7]

-

Instrumentation: Waters HPLC e2695 series with a UV-Vis detector and Empower 2 software.[6]

-

Column: X-Terra Symmetry C18 (4.6 x 150mm; 5 μm).[6]

-

Mobile Phase: A mixture of phosphate buffer and acetonitrile (40:60 v/v), with the pH adjusted to 3.0 with orthophosphoric acid.[6]

-

Flow Rate: 0.9 mL/min.[6]

-

Detection Wavelength: 282 nm.[6]

-

Injection Volume: 10 µL.

-

Column Temperature: Ambient.

-

Standard Preparation: A stock solution of 10 mg of Cinacalcet Hydrochloride reference standard was prepared in 100 mL of diluent. Further dilutions were made to achieve the desired concentrations.[6]

-

Sample Preparation: A sample equivalent to 10 mg of Cinacalcet was dissolved in 100 mL of diluent, sonicated, and filtered through a 0.45 µm filter.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS was used for the sensitive quantification and confirmation of the deuterated compound.[8][9]

-

Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[10]

-

Chromatographic Separation: An Eclipse Plus C18 column with a gradient elution using a mobile phase of methanol, water, and ammonium formate.[10]

-

Flow Rate: 0.6 mL/min.[10]

-

Ionization Mode: Positive electrospray ionization (ESI+).[10]

-

Detection: Multiple Reaction Monitoring (MRM). The ion transition for Cinacalcet-D3 (as a reference for deuterated analogs) was m/z 361.2 → 158.1.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded to confirm the chemical structure of the compound.

-

Instrumentation: A 400 MHz NMR spectrometer.[3]

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).[3]

-

Internal Standard: Tetramethylsilane (TMS).

-

Data Acquisition: Standard pulse sequences were used to acquire ¹H and ¹³C NMR spectra.

Diagrams

The following diagrams illustrate the analytical workflow and the logical relationship of the quality control process.

Caption: Workflow for the analysis of this compound.

Caption: Logical relationship of quality control tests for Cinacalcet-D4 HCl. Caption: Logical relationship of quality control tests for Cinacalcet-D4 HCl.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cinacalcet | C22H22F3N | CID 156419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: Cinacalcet Hydrochloride spectral data [orgspectroscopyint.blogspot.com]

- 4. bhu.ac.in [bhu.ac.in]

- 5. RP-HPLC method for quantifying cinacalcet in tablets. [wisdomlib.org]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Bioanalytical tandem mass spectrometry method for cinacalcet in human plasma: green assessment with advanced metrics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development and validation of an LC-MS/MS method by one-step precipitation for cinacalcet in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Suppliers of Cinacalcet-d4 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial suppliers of cinacalcet-d4 hydrochloride, a deuterated analog of the calcimimetic agent cinacalcet. This document is intended to assist researchers, scientists, and drug development professionals in sourcing this compound for their studies. It includes a comparative summary of supplier specifications, a detailed experimental protocol for a common application, and visualizations of relevant pathways and workflows.

Introduction to Cinacalcet and its Deuterated Analog

Cinacalcet hydrochloride is a calcimimetic agent that acts as an allosteric modulator of the calcium-sensing receptor (CaSR).[1][2] It is clinically used to treat secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma.[3][4] By increasing the sensitivity of the CaSR to extracellular calcium, cinacalcet reduces the secretion of parathyroid hormone (PTH).[4]

This compound is a stable, isotopically labeled version of cinacalcet. The inclusion of four deuterium atoms provides a distinct mass signature, making it an ideal internal standard for quantitative bioanalytical assays, particularly liquid chromatography-mass spectrometry (LC-MS). Its use ensures high accuracy and precision in the measurement of cinacalcet concentrations in biological matrices.

Commercial Supplier Overview

Several chemical suppliers offer this compound for research purposes. The following tables summarize the key quantitative data available from these suppliers to facilitate easy comparison.

Table 1: Supplier and Product Identification

| Supplier | Product Name | Catalog Number | CAS Number |

| Simson Pharma Limited | This compound | - | 364782-34-3 (Unlabeled) |

| LGC Standards | This compound | - | - |

| Santa Cruz Biotechnology | This compound | sc-219198 | 364782-34-3 |

| MedChemExpress | This compound | HY-10023S | 364782-34-3 (Unlabeled) |

Table 2: Physicochemical Properties

| Supplier | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| Simson Pharma Limited | C22H18D4F3N.HCl | 397.9 | - |

| LGC Standards | C22H18D4F3N.HCl | 397.9 | - |

| Santa Cruz Biotechnology | C22H19D4ClF3N | 397.9 | - |

| MedChemExpress | C22H18D4F3N.HCl | 397.9 | 99.88% |

Experimental Protocols

The primary application of this compound is as an internal standard in the quantification of cinacalcet in biological samples by LC-MS/MS. The following is a generalized protocol synthesized from methodologies reported in scientific literature.

Protocol: Quantification of Cinacalcet in Human Plasma using this compound as an Internal Standard

1. Materials and Reagents:

-

Cinacalcet hydrochloride (analytical standard)

-

This compound (internal standard)

-

Human plasma (with appropriate anticoagulant)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Protein precipitation solvent (e.g., acetonitrile or methanol)

2. Preparation of Stock and Working Solutions:

-

Cinacalcet Stock Solution (1 mg/mL): Accurately weigh and dissolve cinacalcet hydrochloride in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the cinacalcet stock solution in a mixture of methanol and water (e.g., 50:50 v/v) to create calibration standards. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibration standard, quality control, or unknown), add a fixed volume (e.g., 10 µL) of the this compound working solution and vortex briefly.

-

Add 3 volumes (e.g., 300 µL) of cold protein precipitation solvent (e.g., acetonitrile).

-

Vortex vigorously for 1-2 minutes to precipitate plasma proteins.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

MRM Transitions: Monitor the specific precursor to product ion transitions for both cinacalcet and cinacalcet-d4.

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of cinacalcet to cinacalcet-d4 against the concentration of the calibration standards.

-

Determine the concentration of cinacalcet in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

The following diagrams illustrate key concepts related to the use and mechanism of cinacalcet.

Caption: A typical workflow for the preparation of plasma samples for LC-MS/MS analysis.

Caption: Simplified signaling pathway of cinacalcet's action on the calcium-sensing receptor.

References

A Technical Guide to the Physical and Chemical Properties of Cinacalcet-D4 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of cinacalcet-d4 hydrochloride, a deuterated analog of the calcimimetic agent cinacalcet hydrochloride. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on the compound's appearance, solid-state form, and other critical characteristics. The guide also outlines relevant experimental protocols for its characterization and visualizes the associated signaling pathway and experimental workflows.

Introduction

Cinacalcet hydrochloride is a calcimimetic agent that acts as an allosteric modulator of the calcium-sensing receptor (CaSR), primarily used in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease and for hypercalcemia in patients with parathyroid carcinoma.[1][2] The deuterated analog, this compound, serves as a valuable tool in pharmacokinetic and metabolic studies, providing a means to trace and quantify the drug's behavior in biological systems. Understanding the physical and chemical properties of this isotopically labeled compound is crucial for its proper handling, formulation, and interpretation of experimental results.

Physical and Chemical Properties

This compound is a white to off-white solid.[3] As a deuterated analog, its chemical structure is identical to cinacalcet hydrochloride, with the exception of four hydrogen atoms being replaced by deuterium on the propyl chain. This isotopic substitution results in a slightly higher molecular weight.

Data Summary

The following tables summarize the key physical and chemical data for this compound and its non-deuterated counterpart, cinacalcet hydrochloride.

| Property | This compound | Cinacalcet Hydrochloride |

| Appearance | White to Off-White Solid[3] | White to Off-White Crystalline Solid[4] |

| Molecular Formula | C₂₂H₁₉D₄ClF₃N[3] | C₂₂H₂₃ClF₃N[1] |

| Molecular Weight | 397.9 g/mol [3] | 393.9 g/mol [1] |

| Melting Point | 178-180°C[3] | Approximately 175-177°C[5] |

| Solubility | Slightly soluble in DMSO and Methanol[3] | Soluble in methanol and 95% ethanol; slightly soluble in water[4] |

| Storage Temperature | 4°C[3] | Room temperature; protect from moisture[6] |

Solid-State Characterization

The solid-state form of an active pharmaceutical ingredient (API) is a critical attribute that can influence its stability, solubility, and bioavailability. For cinacalcet hydrochloride, several crystalline forms, including polymorphs and solvates, have been identified.[7][8] While specific solid-state characterization data for this compound is not extensively published, the analytical techniques employed for its non-deuterated analog are directly applicable.

Experimental Protocols

The following are detailed methodologies for key experiments used in the solid-state characterization of cinacalcet and its analogs.

3.1.1. Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point and thermal transitions of the compound.

-

Methodology:

-

Accurately weigh 2-5 mg of the sample into a standard aluminum DSC pan.

-

Seal the pan hermetically. An empty, hermetically sealed pan is used as a reference.

-

Place both the sample and reference pans into the DSC instrument.

-

Heat the sample at a constant rate, typically 10°C/min, under a nitrogen purge.

-

Record the heat flow as a function of temperature. The melting point is determined from the onset or peak of the melting endotherm.

-

3.1.2. Powder X-Ray Diffraction (PXRD)

-

Objective: To identify the crystalline form and assess the crystallinity of the sample.

-

Methodology:

-

Gently pack the powdered sample into a sample holder, ensuring a flat, even surface.

-

Place the sample holder into the PXRD instrument.

-

Expose the sample to a monochromatic X-ray beam (typically Cu Kα radiation).

-

Scan the sample over a defined 2θ range (e.g., 2° to 40°) at a specific scan rate.

-

The resulting diffraction pattern, a plot of intensity versus 2θ, is characteristic of the crystalline form.

-

3.1.3. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To obtain a vibrational spectrum of the molecule for identification and to probe intermolecular interactions.

-

Methodology:

-

Prepare the sample using an appropriate method, such as a KBr pellet or as a thin film on a suitable substrate.

-

For a KBr pellet, mix a small amount of the sample with dry KBr powder and press into a transparent disk.

-

Place the sample in the FTIR spectrometer's sample compartment.

-

Acquire the infrared spectrum over the desired wavenumber range (e.g., 4000 to 400 cm⁻¹).

-

The resulting spectrum shows absorption bands corresponding to the vibrational modes of the molecule.

-

Signaling Pathway and Experimental Workflow

Mechanism of Action: Calcium-Sensing Receptor Signaling

Cinacalcet is an allosteric agonist of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor. By binding to the transmembrane domain of the CaSR, cinacalcet increases the receptor's sensitivity to extracellular calcium ions. This leads to the activation of intracellular signaling cascades that ultimately suppress the synthesis and secretion of parathyroid hormone (PTH).

Experimental Workflow for Solid-State Characterization

The following diagram illustrates a typical workflow for the comprehensive solid-state characterization of a pharmaceutical compound like this compound.

Conclusion

This compound is a critical tool for pharmaceutical research, and a thorough understanding of its physical and chemical properties is essential for its effective use. This guide provides a foundational understanding of its appearance, form, and analytical characterization. The provided experimental protocols and workflow diagrams serve as a practical resource for scientists and researchers in the field. While specific comparative data with the non-deuterated form is limited, the methodologies outlined are robust and applicable for the comprehensive characterization of this deuterated analog.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. news-medical.net [news-medical.net]

- 3. jme.bioscientifica.com [jme.bioscientifica.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. pharmainfo.in [pharmainfo.in]

- 6. inolytix.com [inolytix.com]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. pdf.hres.ca [pdf.hres.ca]

Cinacalcet-D4 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinacalcet-d4 hydrochloride is a deuterated analog of Cinacalcet hydrochloride, a calcimimetic agent used in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease and for hypercalcemia in patients with parathyroid carcinoma. The incorporation of deuterium can offer advantages in metabolic and pharmacokinetic studies, making this compound a valuable tool for researchers. This technical guide provides an in-depth overview of its properties, mechanism of action, and relevant experimental protocols.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of this compound.

| Identifier | Value | Citation |

| CAS Number | 2514927-75-2 | |

| Unlabeled CAS Number | 364782-34-3 | |

| Molecular Formula | C₂₂H₁₉D₄ClF₃N | |

| Molecular Weight | 397.9 g/mol | |

| Appearance | White to Off-White Solid | |

| Melting Point | 178-180°C | |

| Solubility | DMSO (Slightly), Methanol (Slightly), H₂O (1 mg/mL with sonication and warming to 60°C) |

| Spectroscopic Data | Details | Citation |

| ¹H NMR (CDCl₃) | δ 1.98 (d, J = 6.7 Hz, 3H), 2.2–2.35 (m, 2H), 2.46–2.60 (m, 2H), 2.55–2.85 (m, 2H), 5.10–5.25 (m, 1H), 7.16–7.26 (m, 3H), 7.31–7.33 (d, J = 7.4 Hz 1H), 7.54–7.65 (m, 3H), 7.88–7.97 (m, 3H), 8.23 (d, J = 7.2 Hz,1H) | [1] |

| ¹³C NMR (DMSO-d₆) | δ 19.99 (CH₃), 27.01 (CH₂), 31.50 (CH₂), 44.65 (CH₂), 52.05 (CH), 122.58, 122.69, 122.73, 124.42, 124.74, 124.67, 125.50, 126.10, 126.88, 128.83, 128.89, 129.32, 130.28, 132.39, 133.32, 134.10, 142.25 | [1] |

| Mass Spectrum | m/z = 358.3 [M+H]⁺ (for non-deuterated) | [1] |

| Infrared (KBr) | 3447, 2964, 1587, 800, 776 cm⁻¹ | [1] |

Mechanism of Action and Signaling Pathway

Cinacalcet is a positive allosteric modulator of the calcium-sensing receptor (CaSR), a G-protein coupled receptor. By binding to the transmembrane domain of the CaSR, cinacalcet increases the receptor's sensitivity to extracellular calcium ions.[2] This enhanced sensitivity leads to a downstream signaling cascade that ultimately suppresses the synthesis and secretion of parathyroid hormone (PTH).[2][3]

The primary signaling pathway activated by the CaSR upon stimulation by calcium and a calcimimetic like cinacalcet is the Gαq/11 pathway.[4] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The CaSR can also couple to the Gαi/o pathway, which inhibits adenylyl cyclase and decreases intracellular cyclic AMP (cAMP) levels.[4]

Experimental Protocols

Synthesis of Cinacalcet Hydrochloride (General Procedure)

A multi-step synthesis often involves:

-

Knoevenagel Condensation: Reaction of 3-(trifluoromethyl)benzaldehyde with malonic acid to form 3-(trifluoromethyl)cinnamic acid.[5]

-

Catalytic Hydrogenation: Reduction of the cinnamic acid derivative to 3-(trifluoromethylphenyl) propionic acid using a catalyst such as Palladium on carbon (Pd/C).[4][5]

-

Amide Formation: Condensation of the propionic acid derivative with (R)-(+)-1-(1-naphthyl)ethylamine to form the corresponding amide. This step can be achieved using a coupling agent or by converting the carboxylic acid to a more reactive species like an acyl chloride.[4]

-

Amide Reduction: Reduction of the amide to the secondary amine, cinacalcet, using a reducing agent such as borane trifluoride etherate/sodium borohydride (BF₃·Et₂O/NaBH₄).[4]

-

Salt Formation: Treatment of the cinacalcet free base with hydrochloric acid to yield cinacalcet hydrochloride.[4]

In Vitro Assay for CaSR Activation in HEK293 Cells

This protocol describes a calcium mobilization assay to assess the activity of CaSR agonists like this compound in a cell-based system.

Materials:

-

HEK293 cells stably expressing the human calcium-sensing receptor (HEK-CaSR).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Hanks' Balanced Salt Solution (HBSS).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).

-

This compound stock solution.

-

Extracellular calcium solutions of varying concentrations.

-

A fluorescence plate reader capable of kinetic reads.

Procedure:

-

Cell Culture: Culture HEK-CaSR cells in appropriate flasks until they reach 80-90% confluency.

-

Cell Plating: Seed the HEK-CaSR cells into a 96-well or 384-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

-

Dye Loading: Wash the cells twice with HBSS. Incubate the cells with a solution of Fluo-8 AM in HBSS (typically at 37°C for 30-60 minutes).

-

Compound Addition: Prepare serial dilutions of this compound in HBSS containing a fixed, sub-maximal concentration of extracellular calcium.

-

Fluorescence Measurement: Place the plate in a kinetic fluorescence plate reader. Record a baseline fluorescence reading. Add the this compound solutions to the wells and immediately begin recording the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium, signifying CaSR activation.

-

Data Analysis: The peak fluorescence response is typically plotted against the concentration of the agonist to generate a dose-response curve and determine the EC₅₀ value.

Pharmacokinetics

The pharmacokinetic profile of cinacalcet (non-deuterated) has been well-characterized. The deuterated form is expected to have a similar profile, though potentially with a slower rate of metabolism, which is a key reason for its use in research.

| Pharmacokinetic Parameter | Value (for Cinacalcet HCl) | Citation |

| Bioavailability | 20-25% | [6] |

| Time to Peak Plasma Concentration (Tmax) | 2-6 hours | [6] |

| Protein Binding | ~93-97% | [7] |

| Volume of Distribution | ~1000 L | [7] |

| Metabolism | Hepatic, primarily by CYP3A4, CYP2D6, and CYP1A2 | [6] |

| Terminal Half-life | 30-40 hours | [6] |

| Elimination | Primarily renal excretion of metabolites | [6] |

Analytical Methods

Several analytical methods have been developed and validated for the quantification of cinacalcet in biological matrices and pharmaceutical formulations. These methods can be adapted for this compound, which is often used as an internal standard in mass spectrometry-based assays.

| Method | Key Parameters | Citation |

| RP-HPLC | Column: X-Terra Symmetry C18 (4.6 x 150mm; 5 µm)Mobile Phase: Phosphate buffer: Acetonitrile (40:60 v/v), pH 3.0Flow Rate: 0.9 mL/minDetection: UV at 282 nmLinearity: 25-150 µg/ml | |

| UPLC | Column: Acquity BEH Shield RP18, 100 × 2.1 mm, 1.7 µmMobile Phase: pH 6.6 phosphate buffer and acetonitrile (gradient)Flow Rate: 0.3 mL/minDetection: UV at 223 nm | [8] |

| LC-MS/MS | Column: Eclipse Plus C18Mobile Phase: Methanol-water-ammonium formate systemIonization: Positive electrospray ionization (ESI)Linearity: 0.1–50 ng/mL in human plasma |

Conclusion

This compound is an essential tool for researchers studying the pharmacology of calcimimetics. Its well-defined physicochemical properties, mechanism of action, and the availability of robust analytical methods facilitate its use in a variety of experimental settings. This technical guide provides a comprehensive foundation for scientists and drug development professionals working with this important compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Cinacalcet Reduces the Set Point of the PTH-Calcium Curve - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. EP1990333A1 - Process for the preparation of cinacalcet hydrochloride - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. europeanreview.org [europeanreview.org]

- 7. US20110105799A1 - process for the synthesis of cinacalcet hydrochloride - Google Patents [patents.google.com]

- 8. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Cinacalcet-d4 Hydrochloride as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of cinacalcet-d4 hydrochloride as an internal standard in the quantitative analysis of cinacalcet in biological matrices. The methodologies outlined are based on established and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Cinacalcet hydrochloride is a calcimimetic agent used in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma.[1][2][3] Accurate quantification of cinacalcet in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[4] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based bioanalysis, as it effectively compensates for variability in sample preparation and instrument response.[5]

Experimental Protocols

The following protocols describe the key steps for the quantification of cinacalcet in human plasma using this compound as an internal standard. These are synthesized from various published methods.[6][7][8]

Materials and Reagents

-

Analytes: Cinacalcet hydrochloride reference standard, this compound (internal standard, IS).

-

Solvents and Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid, Ammonium formate, Water (deionized or HPLC grade).

-

Biological Matrix: Human plasma (with anticoagulant, e.g., K2-EDTA).

Sample Preparation

Two common methods for plasma sample preparation are protein precipitation and liquid-liquid extraction.

Protocol 2.1: Protein Precipitation [6][8]

-

Aliquot 50 µL of human plasma into a microcentrifuge tube.

-

Add a specific volume of the internal standard working solution (this compound in a suitable solvent like methanol).

-

Add a protein precipitating agent, such as acetonitrile, typically in a 3:1 or 4:1 ratio to the plasma volume.

-

Vortex the mixture for approximately 1-2 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in a suitable volume of the mobile phase.

-

Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Protocol 2.2: Liquid-Liquid Extraction [7]

-

Aliquot a known volume of human plasma into a clean tube.

-

Add the internal standard working solution.

-

Add a water-immiscible organic solvent (e.g., methyl tert-butyl ether, ethyl acetate).

-

Vortex vigorously for several minutes to facilitate the extraction of the analyte and internal standard into the organic layer.

-

Centrifuge to separate the aqueous and organic layers.

-

Transfer the organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following are typical LC-MS/MS parameters. Optimization is recommended for specific instrumentation.

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Chromatographic Column: A C18 reversed-phase column is commonly used.[4][7]

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or an ammonium formate buffer) and an organic phase (e.g., acetonitrile or methanol) is typical.[7][9]

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.3-0.8 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).[7]

-

Detection: Multiple Reaction Monitoring (MRM).

Table 1: Mass Spectrometric Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Cinacalcet | 358.1 / 358.2 | 155.1 / 155.2 |

| Cinacalcet-d4 HCl | 361.1 / 362.3 | 158.1 / 155.0 |

Note: The exact m/z values may vary slightly depending on the instrument and calibration.[6][7]

Data Presentation

The performance of analytical methods using this compound as an internal standard is summarized below.

Table 2: Summary of Method Performance Characteristics

| Parameter | Reported Range/Value |

| Linearity Range | 0.05 - 200 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.05 - 0.3 ng/mL |

| Intra-assay Precision (%RSD) | < 9% |

| Inter-assay Precision (%RSD) | < 8.5% |

| Accuracy | 96% - 106% |

| Recovery | 90% - 106% |

Data compiled from multiple sources.[4][6][7][10]

Visualizations

Experimental Workflow for Cinacalcet Quantification

The following diagram illustrates the general workflow for the quantification of cinacalcet in plasma using this compound as an internal standard.

Caption: Workflow for Cinacalcet Analysis.

Mechanism of Action of Cinacalcet

Cinacalcet is a calcimimetic that allosterically modulates the calcium-sensing receptor (CaSR) on the parathyroid gland.[1] This diagram illustrates its mechanism of action.

Caption: Cinacalcet's Mechanism of Action.

References

- 1. Cinacalcet hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Bioanalytical tandem mass spectrometry method for cinacalcet in human plasma: green assessment with advanced metrics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]

- 6. Micromethod for quantification of cinacalcet in human plasma by liquid chromatography-tandem mass spectrometry using a stable isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An improved LC-MS/MS method for determination of cinacalcet in human plasma and its application to the evaluation of food intake effect on the pharmacokinetics of cinacalcet in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Note: High-Throughput Quantification of Cinacalcet in Human Plasma by LC-MS/MS using Cinacalcet-d4 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of cinacalcet in human plasma. The method utilizes cinacalcet-d4 hydrochloride as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple and rapid one-step protein precipitation procedure is employed for sample preparation, making it suitable for high-throughput analysis in clinical and research settings. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. This method has been validated for linearity, precision, accuracy, and recovery, demonstrating its reliability for pharmacokinetic studies and therapeutic drug monitoring of cinacalcet.

Introduction

Cinacalcet is a calcimimetic agent that acts as an allosteric modulator of the calcium-sensing receptor (CaSR)[1]. It is primarily used for the treatment of secondary hyperparathyroidism in patients with chronic kidney disease on dialysis and for the management of hypercalcemia in patients with parathyroid carcinoma[1]. Given its therapeutic importance, a reliable and efficient method for the quantification of cinacalcet in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. This application note presents a detailed protocol for a high-throughput LC-MS/MS method for the determination of cinacalcet in human plasma, utilizing this compound as the internal standard.

Experimental

Materials and Reagents

-

Cinacalcet hydrochloride (Reference Standard)

-

This compound (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source

Stock and Working Solutions

Cinacalcet Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of cinacalcet hydrochloride in methanol.

Cinacalcet-d4 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

Working Solutions: Prepare working solutions of cinacalcet for calibration standards and quality control (QC) samples by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water. The internal standard working solution is prepared by diluting the cinacalcet-d4 stock solution in the same diluent.

Sample Preparation: Protein Precipitation

A simple one-step protein precipitation method is employed for the extraction of cinacalcet from human plasma[2].

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the cinacalcet-d4 internal standard working solution.

-

Vortex the mixture for 15 seconds.

-

Add 500 µL of acetonitrile to precipitate the plasma proteins[3].

-

Vortex the mixture vigorously for 30 seconds.

-

Centrifuge the samples at 20,000 x g for 5 minutes[3].

-

Carefully transfer the supernatant to a clean tube or an HPLC vial for LC-MS/MS analysis.

Caption: A flowchart illustrating the one-step protein precipitation protocol for the extraction of cinacalcet from human plasma.

Liquid Chromatography

Chromatographic separation is performed on a C18 analytical column.

-